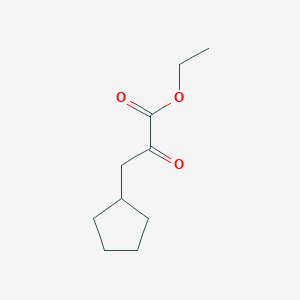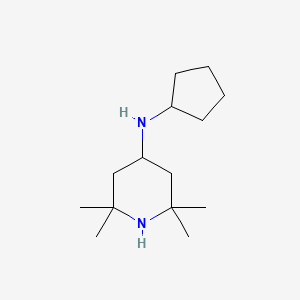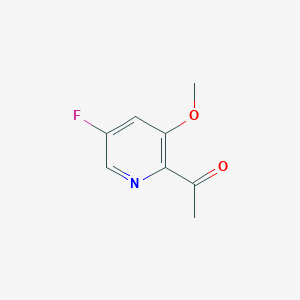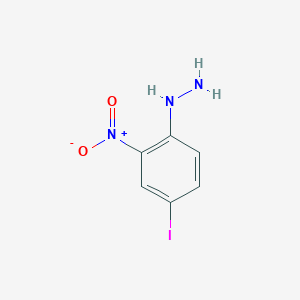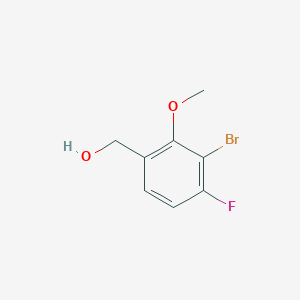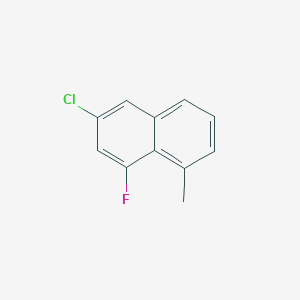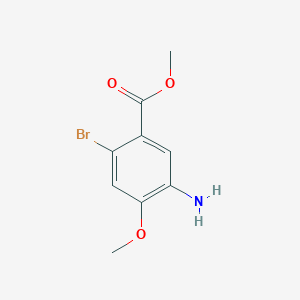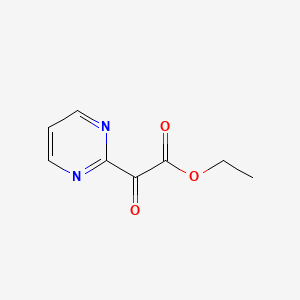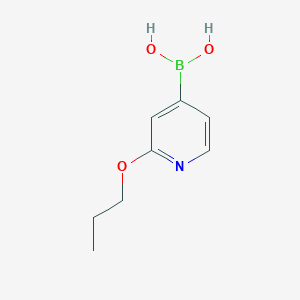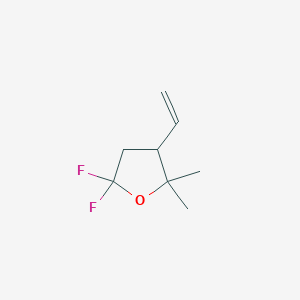
5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran: is a chemical compound characterized by the presence of two fluorine atoms, two methyl groups, and a vinyl group attached to a tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the tetrahydrofuran ring. One common method involves the use of potassium bifluoride (KHF2) as a fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure the efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The vinyl group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5,5-Difluoro-2,8-diiodo-1,3,7,9,10-pentamethyl-5H-4L4,5L4-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborinine: This compound shares the difluoro characteristic but has a more complex structure with additional iodine atoms and a different ring system.
5,5-Difluoro-1H,1’‘H-[3,3’3’,3’‘-terindol]-2’(1’H)-one: Another fluorinated compound with a different core structure, used in various chemical applications.
Uniqueness: 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran is unique due to its combination of fluorine atoms, methyl groups, and a vinyl group attached to a tetrahydrofuran ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H12F2O |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-ethenyl-5,5-difluoro-2,2-dimethyloxolane |
InChI |
InChI=1S/C8H12F2O/c1-4-6-5-8(9,10)11-7(6,2)3/h4,6H,1,5H2,2-3H3 |
Clé InChI |
NFZWUBBJSXHHEH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC(O1)(F)F)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


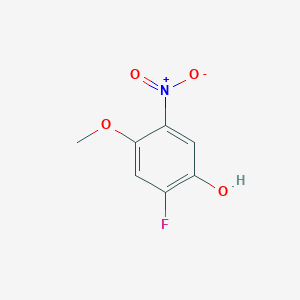
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
